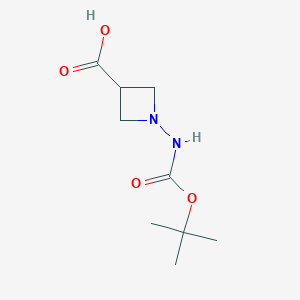

1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid

Description

1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid (CAS: 142253-55-2) is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a carboxylic acid at the 3-position of the azetidine ring. Its molecular formula is C₉H₁₄NO₄ (MW: 200.22 g/mol), and it is widely utilized as a building block in peptide synthesis and drug discovery due to its stability under basic conditions and ease of deprotection under acidic conditions .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)10-11-4-6(5-11)7(12)13/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQHSNHVWQKJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors. For example, the compound can be prepared by treating tert-butyl 3-iodoazetidine-1-carboxylate with sodium cyanide in dimethyl sulfoxide (DMSO), followed by basic hydrolysis . Another method involves the use of 1-azabicyclo[1.1.0]butane, which forms the azetidine ring system via two sequential intramolecular aminations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The process often includes steps such as triflation, cyclization, and hydrolysis to yield the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Its azetidine structure facilitates the formation of diverse derivatives through various chemical reactions, including oxidation, reduction, and substitution. The ability to modify the Boc group allows for selective reactions without interfering with the amine functionality.

Key Reactions:

- Oxidation: Converts to carboxylic acids or ketones.

- Reduction: Produces alcohols or amines.

- Substitution: Facilitates the introduction of new functional groups.

Medicinal Chemistry

In medicinal chemistry, 1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid is utilized as a precursor for synthesizing novel drugs targeting various diseases, including cancer and autoimmune disorders. Its stability and reactivity make it an ideal candidate for developing compounds with specific biological activities.

Case Studies:

- Research has indicated its potential in synthesizing azetidine derivatives that exhibit anti-cancer properties. For instance, derivatives synthesized from Boc-Azetidine have shown promising results in inhibiting tumor growth in preclinical models .

Biological Studies

The compound is employed in studying biological pathways involving nitrogen-containing heterocycles. Its ability to bind to specific enzymes and receptors allows researchers to explore its effects on cellular processes such as proliferation and migration .

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials with tailored properties. Its synthesis can be scaled up for large-scale production, making it valuable for manufacturing processes that require high purity and yield.

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s azetidine ring structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as proliferation, migration, and survival .

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -F) increase electrophilicity at the azetidine ring, enhancing reactivity in nucleophilic substitutions .

- Lipophilicity: The cyano-substituted analog (logP ~1.2) is more lipophilic than the parent compound (logP ~0.5), influencing membrane permeability .

- Protection Strategies : Dual-protected analogs (e.g., Boc and Cbz) allow orthogonal deprotection, enabling sequential functionalization .

Stability and Deprotection

- Boc Group : The Boc-protected parent compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane .

- Cbz Group: Analogs with benzyloxycarbonyl (Cbz) protection (e.g., ) require hydrogenolysis for deprotection, limiting compatibility with reducible functional groups.

Biological Activity

1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid, also known as 1-Boc-azetidine-3-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its biological activity and applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H16N2O4

- Molecular Weight : 216.24 g/mol

- CAS Number : 929973-07-9

- Physical State : Solid (white to almost white powder)

- Melting Point : 103–107 °C

- Purity : >97% .

Antimicrobial Properties

Recent studies have indicated that derivatives of azetidine compounds exhibit antimicrobial activity against various pathogens. For instance, compounds similar to 1-Boc-azetidine have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4–8 μg/mL against resistant strains .

Anticancer Activity

The compound has demonstrated notable anticancer properties in vitro. It has been reported to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). In particular, studies revealed that certain derivatives exhibited IC50 values as low as 0.126 μM, indicating potent inhibitory effects on cell growth .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.126 | Inhibition of cell proliferation |

| MDA-MB-231 | 0.126 | Induction of apoptosis |

| Non-cancer MCF10A | >2.5 | Selective toxicity towards cancer cells |

The mechanisms underlying the biological activities of 1-Boc-azetidine are multifaceted:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

- Matrix Metalloproteinase Inhibition : It exhibits inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Pharmacokinetics

Pharmacokinetic studies have evaluated the absorption and distribution of related compounds in animal models. For example, one study reported moderate exposure with a peak concentration () of 592 ± 62 mg/mL and a half-life () suggesting slow elimination . These properties are critical for understanding the therapeutic potential and dosage considerations.

Case Studies

A recent case study highlighted the use of azetidine derivatives in treating breast cancer models in mice. The study found that treatment with these compounds significantly reduced tumor size and metastasis compared to control groups treated with standard chemotherapy agents .

Q & A

Q. What are the standard protocols for synthesizing 1-((tert-Butoxycarbonyl)amino)azetidine-3-carboxylic acid?

A typical synthesis involves reacting tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine derivatives under controlled conditions. For example, a related compound (2-(((1-(tert-butoxycarbonyl)azetidin-3-ylidene)amino)oxy)propanoic acid) was synthesized by combining tert-butyl 3-oxoazetidine-1-carboxylate with 2-(aminooxy)propanoic acid hydrochloride and sodium acetate, yielding 100% product after purification . Key considerations include maintaining anhydrous conditions, optimizing stoichiometric ratios, and using NaOAc as a base to neutralize HCl byproducts.

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- HPLC : For quantifying purity (e.g., ≥95% as a standard benchmark) and detecting impurities .

- NMR Spectroscopy : To confirm the presence of tert-butoxycarbonyl (Boc) and azetidine moieties (e.g., characteristic peaks for Boc groups at ~1.4 ppm for tert-butyl protons in H NMR) .

- Mass Spectrometry : To verify molecular weight (e.g., exact mass via ESI-MS) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as azetidine derivatives may release hazardous vapors during reactions .

- Emergency Protocols : Immediate consultation with a physician if exposed, and providing safety data sheets (SDS) to medical personnel .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

A factorial design approach involves varying parameters such as temperature, reaction time, and reagent ratios to identify optimal conditions. For example:

- Factors : Temperature (25–60°C), molar ratio of hydroxylamine reagent (1.0–1.5 equiv), and solvent polarity (THF vs. DMF).

- Response Variables : Yield, purity, and reaction time.

- Analysis : ANOVA to determine statistically significant factors. This method reduces experimental runs by 30–50% compared to one-factor-at-a-time optimization .

Q. How can discrepancies between computational predictions and experimental results in reaction pathways be resolved?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD employs reaction path search methods to predict activation energies and compare them with experimental kinetics .

- Feedback Loop : Integrate experimental data (e.g., failed conditions or byproducts) back into computational models to refine accuracy. This iterative process narrows down viable pathways .

Q. What computational tools are effective for predicting the stability of this compound under varying pH and temperature conditions?

- Molecular Dynamics (MD) Simulations : To simulate degradation pathways (e.g., Boc deprotection under acidic conditions).

- pKa Prediction Software : Tools like MarvinSketch or ACD/Labs to estimate protonation states affecting solubility and reactivity .

- Thermogravimetric Analysis (TGA) : Validate computational stability predictions by measuring thermal decomposition profiles .

Q. How does this compound function as a building block in peptide-mimetic drug design?

The azetidine ring introduces conformational rigidity, while the Boc group protects the amine during solid-phase peptide synthesis (SPPS). Applications include:

Q. What methodologies are recommended for managing and analyzing large datasets in structure-activity relationship (SAR) studies involving this compound?

- Cheminformatics Platforms : Use KNIME or Pipeline Pilot to correlate structural features (e.g., substituents on the azetidine ring) with biological activity.

- Machine Learning : Train models on published datasets to predict solubility, toxicity, or target binding .

- Data Integrity : Implement encryption and access controls for sensitive SAR data .

Tables for Key Data

Q. Table 1: Comparative Stability of Related Azetidine Derivatives

| Compound | Thermal Decomposition (°C) | pH Stability Range | Reference |

|---|---|---|---|

| Azetidine-3-carboxylic acid | 150–160 | 4–9 | |

| tert-Butoxycarbonyl-protected analog | 180–190 | 2–10 |

Q. Table 2: Optimization via Factorial Design

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | 45 |

| Hydroxylamine (equiv) | 1.0 | 1.5 | 1.2 |

| Solvent | THF | DMF | THF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.